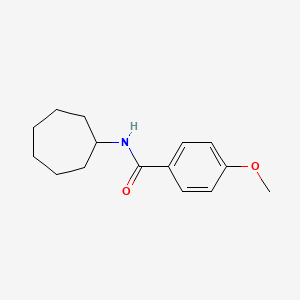

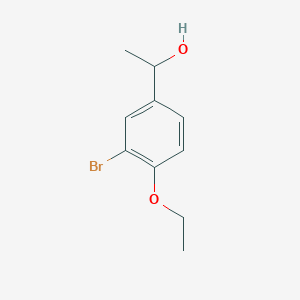

N-cycloheptyl-4-methoxybenzamide

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Chemical Reactivity and Synthesis

- N-methoxybenzamides, including derivatives like N-cycloheptyl-4-methoxybenzamide, are used in various chemical reactions and syntheses. For instance, they participate in Rhodium(III)-catalyzed chemodivergent annulations with sulfoxonium ylides through C-H activation, which is a redox-neutral process (Xu et al., 2018).

- Another example is the oxidant- and metal-free synthesis of 4(3H)-quinazolinones from 2-amino-N-methoxybenzamides and aldehydes via acid-promoted cyclocondensation and elimination (Cheng et al., 2014).

Biological and Pharmacological Research

- N-methoxybenzamides, such as 3-Methoxybenzamide, have been studied for their effects on bacterial cell division, particularly in Bacillus subtilis. These compounds can inhibit cell division, leading to filamentation and cell lysis (Ohashi et al., 1999).

- In the field of medicinal chemistry, N-methoxybenzamide derivatives have been explored as potential antibacterial agents. For example, 3-Methoxybenzamide and its alkyl derivatives show potent antistaphylococcal properties, and their structure-activity relationships have been investigated for improved pharmaceutical properties (Haydon et al., 2010).

Physical Chemistry Applications

- The physical properties like molar refraction and polarizability of methoxybenzamide derivatives have been studied. For instance, the antiemetic drug 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate's physical characteristics were analyzed in aqueous solutions, showing significant polarizability effects (Sawale et al., 2016).

Imaging and Diagnostic Applications

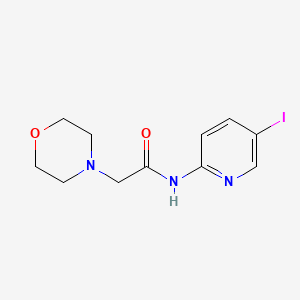

- Certain benzamide derivatives have been used in imaging studies, such as sigma receptor scintigraphy for visualizing primary breast tumors in vivo. Compounds like N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide have shown potential in tumor visualization due to their binding to sigma receptors, which are overexpressed in breast cancer cells (Caveliers et al., 2002).

Safety and Hazards

Sigma-Aldrich provides N-cycloheptyl-4-methoxybenzamide as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, users should handle it with care and take necessary safety precautions. For detailed safety and hazard information, the material safety data sheet (MSDS) of the compound should be consulted.

Wirkmechanismus

Target of Action

N-cycloheptyl-4-methoxybenzamide is a derivative of 2-methoxybenzamide . The primary target of this compound is the Smoothened (Smo) protein , a key component in the Hedgehog (Hh) signaling pathway . The Smo protein acts as a bottleneck in the Hh signal transduction, making it a practical target for the development of anticancer agents .

Mode of Action

The compound interacts with the Smo protein, inhibiting the Hh signaling pathway . This interaction prevents the Smo protein from entering the primary cilium, effectively suppressing the Hh pathway . This inhibition is potent, with the compound demonstrating nanomolar IC50 value .

Biochemical Pathways

The Hh signaling pathway is fundamental in regulating embryonic development and maintaining homeostasis of adult tissues . Abnormal activation of the Hh pathway can facilitate tumorigenesis and metastasis, inducing multiple solid tumors and non-solid tumors . Therefore, the inhibition of the Hh signaling pathway by this compound can be a promising option for antitumor therapy .

Result of Action

The inhibition of the Hh signaling pathway by this compound can lead to the suppression of tumorigenesis and metastasis . This makes it a potential candidate for the development of anticancer agents .

Eigenschaften

IUPAC Name |

N-cycloheptyl-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-18-14-10-8-12(9-11-14)15(17)16-13-6-4-2-3-5-7-13/h8-11,13H,2-7H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQGVAKHAHSLNGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2CCCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501302331 | |

| Record name | N-Cycloheptyl-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501302331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

343373-47-7 | |

| Record name | N-Cycloheptyl-4-methoxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=343373-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Cycloheptyl-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501302331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate](/img/structure/B3130417.png)

![5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B3130424.png)

![N-[(4-chlorophenyl)carbonyl]norleucine](/img/structure/B3130436.png)

![1-(4-Methylphenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B3130444.png)

![N',4-dimethyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide](/img/structure/B3130449.png)

![4-methoxy-N'-methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenesulfonohydrazide](/img/structure/B3130453.png)

![2-[(4-Methylphenyl)methylsulfanyl]-4-(2,4,5-trichlorophenoxy)-5,6,7,8-tetrahydroquinazoline](/img/structure/B3130471.png)

![4-Methoxyphenyl 2-[2,4-difluoro(phenylsulfonyl)anilino]acetate](/img/structure/B3130475.png)

![2-(Methylsulfanyl)-4-(phenylsulfanyl)thieno[3,2-d]pyrimidine](/img/structure/B3130477.png)